ethyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a (3,4-dimethoxyphenyl)prop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the (3,4-dimethoxyphenyl)prop-2-enoyl group: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding cinnamic acid derivative.
Coupling with piperazine: The cinnamic acid derivative is then coupled with piperazine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.
Materials Science: Its unique structure may make it suitable for use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of ethyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways: The compound’s effects on molecular pathways can lead to changes in cellular functions, such as gene expression or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethoxyphenyl acetate: This compound shares the (3,4-dimethoxyphenyl) group but differs in its ester linkage and lack of a piperazine ring.
3-(3,4-Dimethoxyphenyl)propionic acid: Similar in structure but lacks the piperazine ring and ester group.
Uniqueness
Ethyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring with an ethyl ester and a (3,4-dimethoxyphenyl)prop-2-enoyl group. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C18H24N2O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-4-25-18(22)20-11-9-19(10-12-20)17(21)8-6-14-5-7-15(23-2)16(13-14)24-3/h5-8,13H,4,9-12H2,1-3H3/b8-6+ |
InChI Key |
VKUABJPHGPQOEZ-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
solubility |
51.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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